1H-Inden-1-ol, 2,3-dihydro-2-methyl-
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Overview
Description
1H-Inden-1-ol, 2,3-dihydro-2-methyl- is an organic compound with the molecular formula C10H12O. It is a derivative of indan, featuring a hydroxyl group (-OH) attached to the first carbon of the indan ring system, and a methyl group (-CH3) at the second carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Inden-1-ol, 2,3-dihydro-2-methyl- can be synthesized through several methods. One common approach involves the reduction of 1H-Inden-1-one, 2,3-dihydro-2-methyl- using suitable reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of 1H-Inden-1-ol, 2,3-dihydro-2-methyl- often involves catalytic hydrogenation of the corresponding ketone. This process utilizes a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Inden-1-ol, 2,3-dihydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 1H-Inden-1-one, 2,3-dihydro-2-methyl-.
Reduction: 2,3-dihydro-2-methyl-1H-indene.
Substitution: 1-chloro-2,3-dihydro-2-methyl-1H-indene.
Scientific Research Applications
1H-Inden-1-ol, 2,3-dihydro-2-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 1H-Inden-1-ol, 2,3-dihydro-2-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
1H-Inden-1-ol, 2,3-dihydro-: Lacks the methyl group at the second carbon.
1H-Inden-1-ol, 2,3-dihydro-3,3-dimethyl-: Contains two methyl groups at the third carbon.
1H-Inden-1-one, 2,3-dihydro-2-methyl-: The ketone analog of the compound.
Uniqueness: 1H-Inden-1-ol, 2,3-dihydro-2-methyl- is unique due to the presence of both a hydroxyl group and a methyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1H-inden-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-5,7,10-11H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDINFWSUHFASR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2C1O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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